Cefiderocol is a novel siderophore-cephalosporin antibiotic with a unique mechanism of action that allows it to overcome many common resistance mechanisms employed by Gram-negative bacteria. [] It is a synthetically produced compound and is classified as a β-lactam antibiotic. [] Cefiderocol's primary role in scientific research is as a potential solution for treating infections caused by multidrug-resistant (MDR) Gram-negative pathogens, which pose a significant global health threat. []
Cefiderocol is a novel synthetic antibiotic classified as a siderophore cephalosporin, developed to combat multidrug-resistant gram-negative bacteria, particularly those resistant to carbapenems. Its unique structure allows it to utilize bacterial iron transport systems for entry, effectively bypassing common resistance mechanisms such as porin channel mutations and efflux pumps. Cefiderocol has demonstrated significant in vitro and in vivo efficacy against various pathogens, including Enterobacteriaceae and Pseudomonas aeruginosa, which express multiple resistance mechanisms.
Cefiderocol was developed by Shionogi & Co., Ltd., and is currently classified under the cephalosporin antibiotic class. Its chemical structure contains a cephalosporin core linked to a chlorocatechol moiety that confers its siderophore activity. This design enables cefiderocol to target iron-deficient environments typical of infections, enhancing its uptake into bacterial cells.
Cefiderocol is synthesized through a multi-step chemical process that involves the modification of existing cephalosporin scaffolds. The synthesis begins with the formation of the cephalosporin nucleus, followed by the introduction of the chlorocatechol group at the C-3 position. This modification is crucial for its siderophore properties, allowing it to chelate iron effectively. The synthesis also includes steps for ensuring stability against β-lactamases, which are enzymes produced by bacteria that can deactivate many antibiotics.
Cefiderocol has a molecular formula of C_{17}H_{18}N_{4}O_{5}S and a molecular weight of approximately 398.47 g/mol. Its structure features:
The presence of this chlorocatechol group distinguishes cefiderocol from other cephalosporins like ceftazidime or cefepime, enhancing its activity against resistant strains.
Cefiderocol exhibits stability in the presence of various β-lactamases, which typically hydrolyze β-lactam antibiotics. Studies have shown that cefiderocol is minimally hydrolyzed by metallo-β-lactamases such as New Delhi metallo-β-lactamase (NDM) and KPC variants, making it effective against strains expressing these enzymes. The reaction kinetics indicate that cefiderocol's hydrolysis rate is significantly lower compared to traditional β-lactams like meropenem.
Cefiderocol employs a "Trojan horse" mechanism for bacterial entry. It binds to iron transport systems within bacteria, allowing it to be internalized despite the presence of efflux pumps or porin channel mutations. Once inside the bacterial cell, cefiderocol targets penicillin-binding proteins (PBPs), disrupting cell wall synthesis and leading to bacterial lysis. This mechanism is particularly effective against carbapenem-resistant organisms due to cefiderocol's structural resilience against hydrolysis by β-lactamases.
Cefiderocol is characterized by:
These properties contribute to its effectiveness as an injectable antibiotic with a favorable pharmacokinetic profile.
Cefiderocol's primary application lies in treating infections caused by multidrug-resistant gram-negative bacteria, particularly those resistant to carbapenems. It has been utilized in clinical settings for:
Research continues into its broader applications in treating other resistant infections, as well as its potential role in combination therapies with other antibiotics to enhance efficacy against resistant pathogens.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: